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Benzene, 2,3-dichloro-1,4-difluoro-

Cat. No.: B13092406
CAS No.: 36556-54-4
M. Wt: 182.98 g/mol
InChI Key: LDIVLXPRDKCYQE-UHFFFAOYSA-N
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Description

General Context of Polychlorodifluorobenzene Chemistry

The molecular formula for dichlorodifluorobenzene is C₆H₂Cl₂F₂. ontosight.ai The various possible arrangements of the two chlorine and two fluorine atoms on the benzene (B151609) ring lead to a number of structural isomers. The physical and chemical properties of these isomers, such as boiling point, melting point, and solubility, are dictated by the specific placement of the halogen atoms. For instance, the isomer 1,2-dichloro-3,4-difluorobenzene is a colorless liquid with a boiling point of approximately 184°C and low solubility in water. ontosight.ai Another isomer, 1,3-dichloro-2,4-difluorobenzene, has a reported molecular weight of 182.98 g/mol . calpaclab.com These properties arise from the specific molecular symmetry and resulting dipole moment, which in turn affect the intermolecular forces.

The synthesis of specific polychlorodifluorobenzene isomers is a significant chemical challenge, often requiring multi-step procedures to ensure the correct regiochemistry. Common synthetic strategies involve the halogenation of benzene or its derivatives, such as the direct fluorination of a dichlorobenzene precursor. ontosight.ai

Research Significance of Polyhalogenated Benzene Derivatives

Polyhalogenated benzene derivatives are crucial building blocks in modern organic synthesis. Their significance stems from their utility as intermediates in the production of a wide array of high-value products.

Pharmaceuticals: Fluorinated aromatic structures are present in over 20% of all pharmaceuticals. jmu.edu Difluorobenzene isomers, for example, are used in the synthesis of potent drugs. 1,3-Difluorobenzene (B1663923) is a key precursor for the antifungal medication Fluconazole and for non-steroidal anti-inflammatory drugs. chemicalbook.com

Agrochemicals: These compounds are also vital in the agricultural industry. The insecticide Diflubenzuron is synthesized from a difluorobenzene precursor. chemicalbook.com The presence of halogens can enhance the efficacy and metabolic stability of these agents.

Materials Science: The unique electronic properties of polyhalogenated benzenes make them suitable for applications in advanced materials. For instance, some are used in the synthesis of liquid crystal materials. chemicalbook.com Furthermore, certain difluorobenzenes are used as solvents in electrochemical studies due to their high dielectric constants and chemical inertness. wikipedia.org

The reactivity of the carbon-halogen bond allows for further chemical modification, making these compounds versatile platforms for creating more complex molecules.

Scope of Academic Inquiry for Benzene, 2,3-dichloro-1,4-difluoro-

While detailed published research specifically on Benzene, 2,3-dichloro-1,4-difluoro- is scarce, its structure suggests several potential areas for academic and scientific investigation. The primary focus would be on understanding how its unique substitution pattern influences its properties and reactivity compared to its other isomers.

Key research questions would include:

Regioselective Synthesis: Developing an efficient and selective synthesis method for the 2,3-dichloro-1,4-difluoro- isomer would be a primary objective. This could involve exploring novel halogenation or rearrangement reactions.

Physicochemical Properties: A thorough characterization of its physical properties would be essential. This includes determining its melting point, boiling point, density, and dipole moment and comparing them to other dichlorodifluorobenzene isomers to establish structure-property relationships.

Spectroscopic Analysis: Detailed analysis using techniques such as Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR) spectroscopy, and Mass Spectrometry would be needed to unambiguously confirm its structure and provide insight into its electronic environment.

Chemical Reactivity: Investigating its behavior in chemical reactions, particularly nucleophilic aromatic substitution, would be of high interest. The combined directing effects of the two chlorine and two fluorine atoms would create a unique reactivity profile worth exploring for synthetic applications.

Potential Applications: Based on the properties discovered, researchers could explore its potential as a novel building block for new pharmaceuticals, agrochemicals, or polymers, leveraging the known applications of its isomers as a starting point. jmu.educhemicalbook.com

The table below compares the known properties of several difluorobenzene and dichlorodifluorobenzene isomers, highlighting the current lack of specific data for the title compound.

Interactive Data Table: Properties of Selected Dichlorodifluorobenzene Isomers and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
Benzene, 2,3-dichloro-1,4-difluoro- Not FoundC₆H₂Cl₂F₂182.98Data not available
1,2-Dichloro-3,4-difluorobenzene69588-91-2C₆H₂Cl₂F₂182.98~184 ontosight.ai
1,3-Dichloro-2,4-difluorobenzene36556-37-3C₆H₂Cl₂F₂182.98 calpaclab.comData not available
1,2-Difluorobenzene (B135520)367-11-3C₆H₄F₂114.0992 wikipedia.org
1,3-Difluorobenzene372-18-9C₆H₄F₂114.0983 chemicalbook.com
1,4-Difluorobenzene540-36-3C₆H₄F₂114.0988-89 sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H2Cl2F2 B13092406 Benzene, 2,3-dichloro-1,4-difluoro- CAS No. 36556-54-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

36556-54-4

Molecular Formula

C6H2Cl2F2

Molecular Weight

182.98 g/mol

IUPAC Name

2,3-dichloro-1,4-difluorobenzene

InChI

InChI=1S/C6H2Cl2F2/c7-5-3(9)1-2-4(10)6(5)8/h1-2H

InChI Key

LDIVLXPRDKCYQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)Cl)Cl)F

Origin of Product

United States

Synthetic Methodologies for Benzene, 2,3 Dichloro 1,4 Difluoro and Analogous Fluorochlorobenzenes

Direct Halogenation Strategies in Aromatic Synthesis

Direct halogenation offers a straightforward approach to introduce halogen atoms onto an aromatic ring. These methods often involve electrophilic aromatic substitution, where a potent electrophile attacks the electron-rich benzene (B151609) ring.

Electrophilic Aromatic Halogenation via N-Halosuccinimides

N-Halosuccinimides (NXS), such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS), are widely used reagents for the halogenation of aromatic compounds due to their ease of handling and relatively low toxicity compared to gaseous halogens. researchgate.net The reaction typically proceeds via an electrophilic aromatic substitution (SEAr) mechanism. numberanalytics.compurechemistry.org For the reaction to occur with less reactive aromatic substrates, a catalyst is often required to activate the halogenating agent and increase its electrophilicity. libretexts.orglibretexts.org

Lewis acids like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3) are common catalysts that polarize the N-X bond, generating a more potent electrophile. libretexts.orgwikipedia.org The reaction mechanism involves the attack of the aromatic ring on the electrophilic halogen, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. numberanalytics.commasterorganicchemistry.com Subsequent deprotonation by a weak base restores the aromaticity of the ring, yielding the halogenated product. masterorganicchemistry.com

Recent advancements have also explored the use of Lewis base catalysts, which can activate N-halosuccinimides through a different mechanistic pathway, offering alternative selectivities. researchgate.net

Green Chemistry Principles in Aromatic Halogenation

Traditional halogenation methods often employ hazardous reagents and chlorinated solvents, posing environmental concerns. rsc.orgtaylorfrancis.com In response, significant research has focused on developing greener alternatives for aromatic halogenation. taylorfrancis.comdigitellinc.com These approaches prioritize the use of less toxic reagents, environmentally benign solvents, and milder reaction conditions.

One strategy involves using hydrogen peroxide as an oxidant in combination with a halide source, such as hydrobromic acid, in greener solvents like ethanol (B145695) or water, or even under solvent-free conditions. researchgate.net This method has shown high yields and good regioselectivity for various activated aromatic compounds. researchgate.net Another approach utilizes organocatalysts, such as indole-based catalysts, in lipophilic media like heptane (B126788) for the bromination of aromatics. rsc.org This system avoids the use of hazardous solvents and allows for easy purification of the products. rsc.org The development of these greener methods aligns with the principles of green chemistry by reducing waste and minimizing the use of hazardous substances.

Sono-halogenation Techniques for Aromatic Compounds

Sono-halogenation, the application of ultrasound in halogenation reactions, has emerged as a technique to enhance reaction rates and yields. The physical phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with high temperatures and pressures. These extreme conditions can promote the formation of reactive intermediates and increase mass transfer, thereby accelerating the chemical reaction. While specific applications to "Benzene, 2,3-dichloro-1,4-difluoro-" are not extensively documented, the general principles of sono-halogenation are applicable to a wide range of aromatic compounds.

Nucleophilic Aromatic Substitution (SNAr) for Halogen Exchange

Nucleophilic aromatic substitution (SNAr) provides a powerful alternative to electrophilic halogenation, particularly for the synthesis of fluoroaromatics. This pathway involves the substitution of a leaving group, typically a halide, by a nucleophile.

Halex Process for Fluorination of Chlorinated Arenes

The Halex (halogen exchange) process is a cornerstone of industrial fluoroaromatic synthesis. wikipedia.org It involves the displacement of a chlorine atom on an aromatic ring with a fluoride (B91410) ion. wikipedia.orgacsgcipr.org This reaction is a type of nucleophilic aromatic substitution (SNAr). chemtube3d.com For the reaction to proceed, the aromatic ring must be activated by electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. wikipedia.orgacsgcipr.org

The process is typically carried out at high temperatures (150-250 °C) in polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or sulfolane. wikipedia.org Anhydrous potassium fluoride (KF) is the most common source of fluoride, although other sources like cesium fluoride (CsF) or tetraalkylammonium fluorides can also be used. wikipedia.org The reaction generates potassium chloride as a byproduct. wikipedia.org

Microwave-assisted Halex reactions have been developed to improve energy efficiency and reduce reaction times. google.com However, challenges such as decomposition and side product formation due to the basicity of KF can occur. google.com

Table 1: Examples of Commercial Halex Reactions wikipedia.org

Starting MaterialProduct
2-Nitrochlorobenzene2-Fluoronitrobenzene
4-Nitrochlorobenzene1-Fluoro-4-nitrobenzene
1,2-Dichloronitrobenzene1-Chloro-2-fluoro-5-nitrobenzene
1,4-Dichloronitrobenzene1-Chloro-4-fluoro-3-nitrobenzene
1,3-Dichloro-4-nitrobenzene1,3-Difluoro-4-nitrobenzene
2,6-Dichlorobenzonitrile2,6-Difluorobenzonitrile

Selective Dehalogenation in Aromatic Systems

Selective dehalogenation is a crucial tool in organic synthesis, allowing for the removal of specific halogen atoms from a polyhalogenated aromatic ring. This can be particularly useful for creating complex substitution patterns that are not directly accessible. Reductive dehalogenation is a common method, often employing catalytic hydrogenation. organic-chemistry.orgresearchgate.net

The reactivity of halogens towards reduction varies, with bromides being more easily reduced than chlorides. organic-chemistry.orgresearchgate.net This difference in reactivity allows for selective dehalogenation. For instance, a bromo substituent can be selectively removed in the presence of a chloro substituent under milder conditions. organic-chemistry.org Catalytic hydrogenation using palladium on carbon (Pd/C) is a widely used system for this transformation. organic-chemistry.org The choice of reductant and reaction conditions can be tuned to achieve the desired selectivity. organic-chemistry.org

Nucleophilic aromatic substitution can also be a mechanism for dehalogenation, where a hydride ion acts as the nucleophile to displace a halide. researchgate.net Theoretical studies suggest that for chlorinated and brominated aromatics, the reaction often proceeds through an anionic intermediate. researchgate.net

Multi-step Synthesis Pathways for Functionalized Halogenated Benzenes

The creation of polysubstituted halogenated benzenes like 2,3-dichloro-1,4-difluorobenzene often necessitates intricate multi-step synthetic sequences. The specific positioning of four halogen atoms on the benzene ring requires careful strategic planning, considering the directing effects of the substituents at each stage.

Iterative Functionalization of Benzene Ring Systems

The concept of building complex molecules from simple, abundant starting materials like benzene is a cornerstone of organic synthesis. virginia.edu Iterative functionalization involves the sequential introduction of substituents onto the aromatic core. This process can be challenging due to the decreasing reactivity of the ring with the addition of deactivating groups, such as halogens, and the need to control the position of the incoming substituent. nih.govmasterorganicchemistry.com

A general strategy begins with a simple benzene ring and introduces functional groups one by one. libretexts.org For a molecule like 2,3-dichloro-1,4-difluorobenzene, this could theoretically involve a series of halogenation reactions. However, direct, selective polyhalogenation is often difficult to control. Therefore, chemists employ functional group interconversions to manage the regiochemical outcome. youtube.com For instance, a strongly directing group might be installed to guide the placement of subsequent substituents and then be removed or transformed later in the sequence. youtube.comyoutube.com The development of new synthetic methods aims to transform these planar aromatic compounds into more complex structures efficiently. virginia.edu

Synthesis from Substituted Benzenes via Sequential Reactions

A more common and controllable approach starts with an already substituted benzene derivative and proceeds through a sequence of reactions. The order of these reactions is paramount, as the existing substituents dictate the position of new functional groups. libretexts.org Halogens are typically ortho-, para-directors, but they are also deactivating, meaning they slow down the rate of subsequent electrophilic aromatic substitution reactions compared to benzene itself. masterorganicchemistry.comlibretexts.org

For example, in a related synthesis, 2,4-dichloro-3,5-difluorobenzoic acid was synthesized from 4-chloro-3,5-difluorobenzonitrile. researchgate.net This pathway highlights the use of a pre-functionalized starting material to achieve a specific substitution pattern. The sequence involved nitration, reduction of the nitro group to an amine, diazotization, and finally, a Sandmeyer-type chlorination. researchgate.net

A hypothetical pathway to 2,3-dichloro-1,4-difluorobenzene could start from a difluorobenzene isomer, such as 1,4-difluorobenzene. Sequential chlorination would then be required. The directing effects of the fluorine atoms would need to be carefully considered to install the chlorine atoms at the desired 2 and 3 positions.

Table 1: Example of a Multi-Step Synthesis for a Polysubstituted Halogenated Benzene

This table outlines the synthesis of m-bromoaniline from benzene, illustrating the strategic application of sequential reactions.

StepStarting MaterialReagentsIntermediate/ProductRationale
1BenzeneHNO₃, H₂SO₄NitrobenzeneThe nitro group is installed first as it is a meta-director, which is required for the next step. libretexts.org
2NitrobenzeneBr₂, FeBr₃m-BromonitrobenzeneBromination occurs at the meta position due to the directing effect of the nitro group. libretexts.org
3m-BromonitrobenzeneSn, HClm-BromoanilineThe nitro group is reduced to an amine in the final step. Reversing steps 1 and 2 would lead to ortho/para isomers. libretexts.org

Novel Approaches and Reagents in Fluorochlorobenzene Synthesis

Recent advances in synthetic chemistry have introduced novel methods for preparing fluorinated aromatic compounds, offering alternatives to traditional multi-step pathways. These methods can provide improved regioselectivity and access to structures that are difficult to obtain otherwise.

Cycloaddition Reactions Involving Fluorinated Intermediates

Cycloaddition reactions represent a powerful strategy for constructing cyclic compounds with high regio- and stereocontrol. nih.govnumberanalytics.com These reactions can be used to build the aromatic ring itself with the desired substituents already in place, which is a departure from the traditional functionalization of a pre-existing ring. nih.gov

One innovative approach involves a boron-directed cycloaddition between an alkyne and a pyrone to generate fluoroalkyl-substituted benzene derivatives. This method is notable for proceeding under mild conditions and offering good regiocontrol, with the final position of the substituent dictated by the reaction geometry rather than the innate preference of a parent arene. nih.gov Similarly, hetero-Diels-Alder reactions, a type of [4+2]-cycloaddition, are widely employed for synthesizing six-membered heterocyclic frameworks and can be adapted for fluorinated systems. mdpi.com These strategies are complementary to classical ring functionalization, as they avoid issues related to the regioselectivity of electrophilic substitution on deactivated rings. nih.gov

Photochemically Induced Fluorodediazoniation Processes

The Balz-Schiemann reaction, which involves the thermal decomposition of an aryldiazonium tetrafluoroborate (B81430) salt to install a fluorine atom, is a classic method for aromatic fluorination. A modern advancement of this chemistry involves using light to induce the decomposition of the diazonium salt. acs.orgvapourtec.com

A proof-of-concept study demonstrated the synthesis of 1,2-difluorobenzene (B135520) from 2-fluoroaniline. acs.orgvapourtec.com The key step was a photochemically induced fluorodediazoniation of the diazonium salt, which was generated in situ. This process, performed in a continuous flow reactor, offered a rapid reaction and high product selectivity. acs.org The use of a high-power 365 nm light-emitting diode (LED) proved more efficient and robust than traditional mercury lamps, allowing for full conversion within a short residence time. acs.orgvapourtec.com This photochemical approach represents a significant improvement for creating specific fluoroaromatic compounds.

Table 2: Comparison of Light Sources for Photochemical Fluorodediazoniation

This table summarizes the advantages of using LEDs over traditional mercury lamps in the synthesis of 1,2-difluorobenzene.

Light SourceKey CharacteristicsPerformance in Continuous FlowReference
Medium-Pressure Hg LampBroad radiant output, less energy-efficient.Used in earlier one-pot protocols, longer reaction times (6-18h). acs.org acs.org
High-Power LED (365 nm)Precise wavelength, energy-efficient, durable, high intensity.Fast reaction (10 min residence time), high product selectivity (≥95%), suitable for scale-up. acs.orgvapourtec.com acs.orgvapourtec.com

Electrophilic Fluorination of Deactivated Benzene Derivatives

Introducing a fluorine atom onto an already electron-poor (deactivated) aromatic ring via electrophilic aromatic substitution (EAS) is a significant chemical challenge. masterorganicchemistry.com Substituents are classified as activating or deactivating based on whether they increase or decrease the rate of EAS relative to benzene. masterorganicchemistry.comunam.mx Deactivating groups withdraw electron density from the ring, making it less nucleophilic and thus less reactive toward electrophiles. libretexts.orgyoutube.com

Halogens, including chlorine and fluorine, are deactivating groups due to their strong inductive electron-withdrawing effect, which outweighs their ability to donate electron density through resonance. masterorganicchemistry.comunam.mx Therefore, a molecule like 1,2-dichlorobenzene (B45396) is significantly deactivated, making the subsequent introduction of fluorine atoms via an electrophilic pathway difficult. While electrophilic chlorination and bromination of deactivated rings can be achieved, often requiring harsh conditions, direct electrophilic fluorination is even more complex due to the high reactivity of electrophilic fluorine reagents. masterorganicchemistry.com Research in this area focuses on developing new fluorinating agents and catalysts that can overcome the high activation barrier associated with the fluorination of deactivated aromatic systems.

Transition Metal-Catalyzed Routes to Fluoro- and Chloro-Aromatic Compounds

The formation of carbon-fluorine (C-F) and carbon-chlorine (C-Cl) bonds in aromatic systems is a cornerstone of modern synthetic chemistry, driven by the unique properties these halogens impart to organic molecules. Transition metal catalysis has emerged as a powerful tool for the selective and efficient synthesis of fluoro- and chloro-aromatic compounds. rsc.org Catalytic systems based on palladium, copper, rhodium, and nickel have been extensively developed to facilitate these transformations, often enabling reactions under milder conditions and with greater functional group tolerance than traditional methods. researchgate.netrsc.org

Palladium catalysts are particularly versatile in this context. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are fundamental methods for creating carbon-carbon bonds, and variations of these can be used to introduce halogenated aromatic moieties. youtube.com More directly, palladium complexes can catalyze the fluorination of aryl precursors. Research has shown that palladium(0)/palladium(II) catalytic cycles can be employed for the nucleophilic fluorination of aryl triflates to produce fluoroarenes. rsc.org Furthermore, palladium-catalyzed C-F alumination of fluorobenzenes has been reported, transforming C-F bonds into C-Al bonds, which can then be further functionalized. nih.gov This reaction proceeds rapidly at room temperature with high chemoselectivity. nih.gov

Copper-catalyzed reactions represent an economically attractive alternative for the synthesis of fluoroaromatic compounds. rsc.org Significant progress has been made in copper-catalyzed C-H fluorination, where a C-H bond is directly converted to a C-F bond. nih.gov For example, the use of a copper catalyst with N-fluorobenzenesulfonimide (NFSI) allows for the site-selective fluorination of benzylic C-H bonds. nih.gov Additionally, copper-catalyzed fluorination of aryl bromides using silver(I) fluoride (AgF) as the fluorine source has been developed, a reaction in which a pyridyl directing group is crucial for catalytic success. rsc.org Mechanistic studies suggest a Cu(I)/Cu(III) catalytic cycle is operative in these transformations. rsc.org

Rhodium catalysts have also proven effective, particularly for C-H activation and subsequent halogenation. researchgate.net Rhodium(III) catalysts have been utilized for the ortho-selective C-H halogenation of 2-arylbenzo[d]thiazoles with N-halosuccinimides (NXS) as the halogen source, affording brominated and iodinated products in good yields. researchgate.net Moreover, rhodium-catalyzed transformations of diazo compounds can be employed to construct a variety of carbocyclic and heterocyclic systems, including halogenated benzenes, through processes involving C-H activation and carbene insertion. rsc.orgacs.org

Nickel catalysis has gained prominence for the activation of strong C-F bonds. beilstein-journals.orgnih.gov Nickel-catalyzed cross-coupling reactions of aryl fluorides with Grignard reagents have been developed. dntb.gov.ua In a notable application, 2-fluorobenzofurans can be coupled with arylboronic acids in the presence of a nickel catalyst, proceeding through the activation of the aromatic C-F bond to form 2-arylbenzofurans under mild conditions. beilstein-journals.orgnih.gov This methodology demonstrates the potential for orthogonal coupling reactions, selectively activating C-F bonds in the presence of other carbon-halogen bonds. beilstein-journals.orgnih.gov

The following tables summarize key research findings in the transition metal-catalyzed synthesis of fluoro- and chloro-aromatic compounds.

Table 1: Palladium-Catalyzed Reactions

Starting MaterialCatalystReagentProduct TypeKey FindingReference
Fluorobenzenes[Pd(PCy3)2][{(ArNCMe)2CH}Al]Organoaluminum complexesEfficient and selective C–F alumination at 25 °C. nih.gov
Cyclic allylic chloridesPd(0) / Trost bisphosphine ligandAgFEnantioenriched cyclic allylic fluoridesAsymmetric synthesis with ease of operation. princeton.edu
(Hetero)aryl or alkenyl iodidePd(OAc)2Ethenesulfonyl fluoride (ESF), Ag(I) trifluoroacetateFluorosulfonylvinylated compoundsSynthesis of otherwise difficult-to-access sulfonyl fluorides. nih.gov

Table 2: Copper-Catalyzed Reactions

Starting MaterialCatalystReagentProduct TypeKey FindingReference
Compounds with benzylic C-H bondsCopper catalystN-fluorobenzenesulfonimide (NFSI)Benzyl (B1604629) fluoridesSite-selective C-H fluorination followed by nucleophilic substitution. nih.gov
Various substratesCu(III) fluoride complexElectrolyte, F- sourceFluorinated compoundsElectrocatalytic C-H fluorination with a preference for hydridic C-H bonds. nih.govresearchgate.net
2-Pyridyl aryl bromidesCopper(I) catalystAgFAryl fluoridesPyridyl directing group is essential for successful catalytic fluorination. rsc.org

Table 3: Rhodium-Catalyzed Reactions

Starting MaterialCatalystReagentProduct TypeKey FindingReference
2-Arylbenzo[d]thiazolesRh(III) catalystN-halosuccinimides (NXS)ortho-Halogenated 2-arylbenzo[d]thiazolesHigh regioselectivity for C-H halogenation under mild conditions. researchgate.net
Diazo compoundsRhodium(II) complexes-Functionalized benzenes and heterocyclesConstruction of complex molecules via C–H activation and carbene insertion. rsc.orgacs.org
1,6-Enynes[Rh(COD)Cl]2 or RhCl(PPh3)3-Stereodefined α-halomethylene-γ-butyrolactones and other cyclic compoundsCycloisomerization with an intramolecular halogen shift. nih.gov

Table 4: Nickel-Catalyzed Reactions

Starting MaterialCatalystReagentProduct TypeKey FindingReference
2-FluorobenzofuransNi(cod)2Arylboronic acids2-ArylbenzofuransActivation of aromatic C–F bonds under mild conditions via β-fluorine elimination. beilstein-journals.orgnih.gov
Aryl fluorides and chloridesNickel catalystGrignard reagentsCross-coupled productsBimetallic cooperation between nickel and magnesium facilitates the reaction. dntb.gov.ua
Allylic pivalatesNickel catalystAryl boroxineQuaternary stereocentersStereospecific Suzuki-Miyaura cross-coupling. udel.edu

Mechanistic Investigations of Chemical Transformations Involving Benzene, 2,3 Dichloro 1,4 Difluoro

Elucidation of Reaction Mechanisms in Halogenation and Dehalogenation Processes

The addition or removal of halogen substituents from the "Benzene, 2,3-dichloro-1,4-difluoro-" core is a pivotal aspect of its chemistry, enabling the synthesis of diverse derivatives.

Halogenation reactions on a pre-existing "Benzene, 2,3-dichloro-1,4-difluoro-" molecule would proceed via an electrophilic aromatic substitution (EAS) mechanism. byjus.commasterorganicchemistry.com The introduction of an additional halogen, for instance, chlorination or bromination, would require a Lewis acid catalyst, such as FeCl₃ or AlCl₃, to generate a potent electrophile (Cl⁺ or Br⁺). byjus.com The regioselectivity of this substitution would be dictated by the directing effects of the existing chloro and fluoro substituents.

Dehalogenation , specifically dechlorination, can be achieved through catalytic hydrogenation. For related compounds like 2,4-difluorochlorobenzene, reductive dechlorination has been accomplished using hydrogen gas in the presence of a palladium-on-carbon (Pd/C) catalyst and a base such as lithium hydroxide. google.com A similar approach could be envisioned for the selective removal of chlorine atoms from "Benzene, 2,3-dichloro-1,4-difluoro-". The mechanism would involve the oxidative addition of the C-Cl bond to the palladium catalyst, followed by hydrogenolysis.

Another potential dehalogenation strategy involves the use of a continuous-flow reactor, which has been successfully employed for the conversion of 2,4-difluoroaniline (B146603) to 1,3-difluorobenzene (B1663923) through diazotization and subsequent reduction. researchgate.net This highlights the possibility of transforming functional groups on the "Benzene, 2,3-dichloro-1,4-difluoro-" ring to facilitate dehalogenation.

Impact of Halogen Substituents on Aromatic Ring Reactivity

The reactivity of the aromatic ring in "Benzene, 2,3-dichloro-1,4-difluoro-" is profoundly influenced by the electronic properties of the four halogen substituents. Both chlorine and fluorine are more electronegative than carbon and thus exert a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack compared to benzene (B151609). stackexchange.comquora.com

For "Benzene, 2,3-dichloro-1,4-difluoro-", the two fluorine atoms and two chlorine atoms collectively create a significantly electron-deficient aromatic system. The directing effects of these substituents in electrophilic aromatic substitution are complex. Generally, halogens are ortho, para-directors. stackexchange.com However, in a polysubstituted ring like this, the final position of an incoming electrophile would depend on the cumulative electronic and steric influences of all four halogens.

PropertyValueSource
Ionization Energy9.27 ± 0.02 eV nist.gov

Mechanistic Pathways of Derivatization and Functionalization Reactions

The derivatization of "Benzene, 2,3-dichloro-1,4-difluoro-" can be achieved through various synthetic routes, primarily exploiting the reactivity of the carbon-halogen bonds or the remaining C-H bonds.

One key functionalization pathway is nucleophilic aromatic substitution (SNA_r) . Given the electron-deficient nature of the ring, it is susceptible to attack by strong nucleophiles. The fluorine atoms, being more electronegative, are generally better leaving groups in uncatalyzed S_N_Ar reactions than chlorine, especially when activated by strong electron-withdrawing groups. However, the relative reactivity can be influenced by the reaction conditions and the nature of the nucleophile. For instance, in reactions with 2,3-dichloroquinoxaline, another halogenated aromatic system, displacement of chlorine atoms by nucleophiles like butylamine (B146782) has been observed, sometimes requiring elevated temperatures. nih.gov

Cross-coupling reactions , such as the Suzuki or Stille coupling, represent another powerful tool for derivatization. These reactions would involve the palladium-catalyzed coupling of the aryl halide (C-Cl or C-F bond) with an organometallic reagent. While C-F bond activation is generally more challenging, advancements in catalyst design have made such transformations more feasible.

Lithiation followed by electrophilic quench is a further possibility for functionalization. This would involve the deprotonation of one of the C-H bonds by a strong base like an organolithium reagent, followed by the addition of an electrophile. The regioselectivity of the lithiation would be influenced by the directing effects of the adjacent halogen atoms.

Electrophilic and Nucleophilic Character of Halogenated Aromatic Systems

The electronic character of "Benzene, 2,3-dichloro-1,4-difluoro-" is distinctly electrophilic due to the cumulative electron-withdrawing effects of the four halogen substituents. This makes the aromatic ring susceptible to attack by nucleophiles.

In nucleophilic aromatic substitution (SNA_r) , the reaction proceeds through a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, a leaving group (one of the halogen atoms) is expelled, restoring the aromaticity of the ring. The presence of multiple electron-withdrawing halogens in "Benzene, 2,3-dichloro-1,4-difluoro-" would stabilize the intermediate Meisenheimer complex, thereby facilitating the substitution reaction.

Conversely, the electrophilic character of the ring is significantly diminished compared to benzene. lumenlearning.com Electrophilic aromatic substitution reactions, such as nitration or Friedel-Crafts alkylation/acylation, would be considerably slower. byjus.com These reactions require harsh conditions and a strong electrophile, generated with the help of a potent catalyst. byjus.com The mechanism involves the attack of the aromatic π-electrons on the electrophile to form a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion). msu.edu A base then removes a proton from the sp³-hybridized carbon, restoring the aromatic system. byjus.com The strong deactivating nature of the four halogens would make the formation of this carbocation intermediate energetically unfavorable.

Reaction TypeGeneral Mechanistic StepsKey IntermediatesInfluence of Substituents on Benzene, 2,3-dichloro-1,4-difluoro-
Electrophilic Aromatic Substitution 1. Generation of electrophile2. Attack of π-electrons on electrophile3. Deprotonation to restore aromaticityArenium ion (Sigma complex)Heavily deactivated ring, requires strong electrophile and catalyst. stackexchange.comlumenlearning.com
Nucleophilic Aromatic Substitution 1. Attack of nucleophile on the ring2. Elimination of leaving groupMeisenheimer complexActivated ring due to electron-withdrawing halogens. nih.gov

Advanced Spectroscopic Characterization Methodologies for Benzene, 2,3 Dichloro 1,4 Difluoro

Vibrational Spectroscopy for Structural and Conformational Analysis

Infrared (IR) Spectroscopic Techniques

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance or transmittance versus frequency (typically in wavenumbers, cm⁻¹). Specific functional groups and structural motifs absorb at characteristic frequencies, making the IR spectrum a molecular "fingerprint."

For a substituted benzene (B151609) derivative like 2,3-dichloro-1,4-difluoro-benzene, the IR spectrum is expected to exhibit several key features:

Aromatic C-H Stretching: Weak to medium intensity bands are anticipated in the region of 3000-3100 cm⁻¹.

Aromatic C=C Stretching: A series of bands, often of variable intensity, are expected between 1450 and 1600 cm⁻¹. The exact positions and intensities of these bands are sensitive to the substitution pattern on the benzene ring.

C-Cl Stretching: Strong to medium absorptions are typically observed in the range of 600-800 cm⁻¹. The presence of two chlorine atoms would likely result in multiple bands in this region.

C-F Stretching: Strong absorptions are characteristic for the C-F bond and are generally found in the 1000-1350 cm⁻¹ region. The two fluorine atoms in the molecule would contribute to strong features in this part of the spectrum.

Out-of-Plane C-H Bending: The substitution pattern on the benzene ring significantly influences the out-of-plane C-H bending vibrations, which appear in the 650-1000 cm⁻¹ range. These bands can be highly diagnostic for determining the positions of the substituents.

A hypothetical data table for the expected IR absorptions of Benzene, 2,3-dichloro-1,4-difluoro- is presented below based on general spectroscopic principles.

Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Aromatic C-H Stretch3000 - 3100Weak to Medium
Aromatic C=C Stretch1450 - 1600Variable
C-F Stretch1000 - 1350Strong
C-Cl Stretch600 - 800Medium to Strong
C-H Out-of-Plane Bend650 - 1000Medium to Strong

Raman Spectroscopic Techniques

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. When photons interact with a molecule, they can be scattered with a change in energy that corresponds to the vibrational energy levels of the molecule. The resulting Raman spectrum provides information about the molecular vibrations that are associated with a change in polarizability.

For Benzene, 2,3-dichloro-1,4-difluoro-, Raman spectroscopy would be particularly useful for observing vibrations that are weak or inactive in the IR spectrum. Key expected features include:

Ring Breathing Mode: A strong, sharp band characteristic of the benzene ring, typically observed around 1000 cm⁻¹.

Symmetric Stretching Vibrations: Vibrations that are symmetric in nature, such as the symmetric stretching of the C-Cl and C-F bonds, often give rise to strong Raman signals.

Low-Frequency Modes: Raman spectroscopy is well-suited for observing low-frequency vibrations, such as those involving the heavy chlorine atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification and Molecular Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and spatial arrangement of atoms in a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information about the hydrogen atoms in a molecule. The spectrum for Benzene, 2,3-dichloro-1,4-difluoro- would be expected to show signals for the two aromatic protons. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the chlorine and fluorine substituents. Due to the asymmetry of the molecule, the two protons are not chemically equivalent and would be expected to give rise to two distinct signals, likely appearing as doublets or more complex multiplets due to coupling with each other and with the fluorine atoms. The coupling constants (J-values) would provide valuable information about the relative positions of the protons and fluorine atoms.

Fluorine Nuclear Magnetic Resonance (¹⁹F NMR)

¹⁹F NMR is a highly sensitive technique for studying fluorine-containing compounds. For Benzene, 2,3-dichloro-1,4-difluoro-, two distinct signals would be expected for the two non-equivalent fluorine atoms. The chemical shifts would be highly sensitive to the surrounding substituents. Furthermore, coupling between the two fluorine atoms (⁴JFF) and coupling between each fluorine and the neighboring proton (³JFH and ⁴JFH) would provide crucial information for assigning the signals and confirming the substitution pattern.

Carbon Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides a signal for each unique carbon atom in a molecule. For Benzene, 2,3-dichloro-1,4-difluoro-, due to its lack of symmetry, six distinct signals would be expected in the ¹³C NMR spectrum. The chemical shifts of these carbons would be significantly influenced by the attached halogens. The carbons bonded to fluorine would exhibit large one-bond C-F coupling constants (¹JCF), which would appear as doublets in a proton-decoupled ¹³C NMR spectrum. Similarly, the carbons bonded to chlorine would also show characteristic shifts. The carbons bearing hydrogen atoms would appear as doublets in a proton-coupled spectrum.

A hypothetical ¹³C NMR data table is presented below to illustrate the expected chemical shifts and couplings.

Carbon AtomExpected Chemical Shift (ppm)Expected Multiplicity (due to C-F coupling)
C1~150-160Doublet
C2~120-130Singlet
C3~120-130Singlet
C4~150-160Doublet
C5~115-125Doublet of doublets
C6~115-125Doublet of doublets

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry serves as a cornerstone for the determination of molecular mass and the elucidation of fragmentation pathways of molecules like Benzene, 2,3-dichloro-1,4-difluoro-.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for unambiguously determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For Benzene, 2,3-dichloro-1,4-difluoro- (C₆H₂Cl₂F₂), HRMS can differentiate its molecular ion from other ions with the same nominal mass but different elemental formulas.

The theoretical exact mass of the most abundant isotopologue of Benzene, 2,3-dichloro-1,4-difluoro- is calculated based on the masses of its constituent isotopes (¹²C, ¹H, ³⁵Cl, and ¹⁹F). This precise mass measurement allows for the confirmation of the molecular formula. A custom-made high-resolution mass spectral library can be developed to aid in the accurate identification of such compounds. nih.gov

Table 1: Theoretical Isotopic Mass Distribution for C₆H₂Cl₂F₂ This table is generated based on the principles of mass spectrometry and shows the expected prominent peaks for the molecular ion cluster due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl).

Isotopologue Formula Exact Mass (Da) Relative Abundance (%)
C₆H₂(³⁵Cl)₂(¹⁹F)₂ 179.9442 100.0
C₆H₂(³⁵Cl)(³⁷Cl)(¹⁹F)₂ 181.9413 65.3
C₆H₂(³⁷Cl)₂(¹⁹F)₂ 183.9383 10.6

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. shimadzu.com It is particularly well-suited for the analysis of volatile compounds like halogenated benzenes. usgs.gov

In a typical GC-MS analysis, a sample containing Benzene, 2,3-dichloro-1,4-difluoro- would first be passed through a GC column, which separates it from isomers and other components based on their boiling points and interactions with the column's stationary phase. shimadzu.com The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This process generates a parent molecular ion and a series of fragment ions, which together form a characteristic mass spectrum or "fingerprint."

For dichlorinated aromatic compounds, common fragmentation patterns include the loss of chlorine and hydrogen atoms. The NIST Mass Spectrometry Data Center provides extensive libraries of mass spectra that can be used for comparison. nist.gov For instance, the mass spectrum of a related compound, 1,3-dichlorobenzene, shows a strong molecular ion peak and significant peaks corresponding to the loss of a chlorine atom. A similar pattern would be expected for 2,3-dichloro-1,4-difluorobenzene.

Table 2: Expected GC-MS Operating Conditions for Halogenated Benzene Analysis This table provides typical parameters for a GC-MS method suitable for analyzing volatile organic compounds like Benzene, 2,3-dichloro-1,4-difluoro-, based on established methodologies. usgs.gov

Parameter Value
Gas Chromatograph
Column Type Fused-silica capillary (e.g., DB-624)
Carrier Gas Helium
Oven Program Initial temp 10°C, hold 5 min, ramp 6°C/min to 160°C
Mass Spectrometer
Ionization Mode Electron Impact (EI) at 70 eV
Scan Range 45-300 amu
Scan Rate 1 scan/s

Electronic Spectroscopy for Excited State and Ionic Ground State Investigations

Electronic spectroscopy techniques provide profound insights into the electronic structure of molecules, including the energies of excited states and the properties of their corresponding radical cations.

Resonance-Enhanced Multiphoton Ionization (REMPI) Spectroscopy

Resonance-Enhanced Multiphoton Ionization (REMPI) is a highly sensitive and selective spectroscopic technique used to study the electronic states of atoms and molecules. wikipedia.orgaps.org The process typically involves the absorption of two or more photons, where the first photon excites the molecule to a real intermediate electronic state (S₁), and a second photon ionizes it. wikipedia.org By scanning the wavelength of the laser, a spectrum of the intermediate S₁ state is obtained.

For halogenated benzenes, REMPI spectroscopy reveals the vibrational structure of the first electronically excited state. Studies on the closely related isomer 1,2-dichloro-4-fluorobenzene (B72040) have successfully employed (1+1') REMPI to probe the S₁ state. researchgate.net A similar approach for Benzene, 2,3-dichloro-1,4-difluoro- would yield its electronic excitation energy and the frequencies of its S₁ state vibrational modes.

Table 3: Representative S₁ State Vibrational Modes for Halogenated Benzenes Determined by REMPI This table shows vibrational mode assignments for 1,2-dichloro-4-fluorobenzene, which serve as an example of the data obtainable for Benzene, 2,3-dichloro-1,4-difluoro- via REMPI spectroscopy. Frequencies are in cm⁻¹. researchgate.net

Mode (Wilson Notation) Vibrational Frequency (cm⁻¹)
6b 308
6a 430
1 792
12 848
7a 1140
9b 1184

Mass-Analyzed Threshold Ionization (MATI) Spectroscopy

Mass-Analyzed Threshold Ionization (MATI) spectroscopy is a high-resolution technique that provides detailed information about the vibrational levels of a molecule's radical cation in its electronic ground state (D₀). rsc.org The method involves exciting molecules to a high-lying Rydberg state just below the ionization threshold. These long-lived states are then ionized by a pulsed electric field, and the resulting ions are mass-analyzed. kangwon.ac.kr This provides vibrational spectra of the cation with significantly better resolution than conventional photoelectron spectroscopy.

Research on isomers such as 1,3-dichloro-2-fluorobenzene and 1,3-difluoro-2-chloro-benzene using two-color resonant MATI has precisely determined their adiabatic ionization energies and cationic vibrational modes. rsc.orgrsc.org By first using one laser to select a specific vibrational level in the S₁ state (as in REMPI), the subsequent MATI spectrum can be simplified, aiding in the assignment of cationic vibrations. rsc.org For Benzene, 2,3-dichloro-1,4-difluoro-, MATI spectroscopy would yield a precise adiabatic ionization energy and a well-resolved vibrational spectrum of its cation.

Table 4: Ionization Energies and Cationic Vibrational Frequencies for Related Dichlorofluoro-Benzenes from MATI Spectroscopy This table presents precise adiabatic ionization energies (IE) and ground state (D₀) vibrational frequencies for isomers of the target compound, illustrating the type of high-resolution data obtained from MATI experiments. researchgate.netrsc.orgrsc.org

Compound Adiabatic IE (cm⁻¹) Key Cationic Vibrational Frequencies (cm⁻¹)
1,3-dichloro-2-fluorobenzene 75242 ± 6 344, 458, 570, 992, 1121
1,2-dichloro-4-fluorobenzene 73332 ± 7 312, 431, 796, 856, 1192

Electronic Emission Spectroscopy of Fluorinated Benzyl (B1604629) Radicals

The study of reactive intermediates, such as benzyl-type radicals, provides critical information about bond dissociation and chemical reactivity. Electronic emission spectroscopy is a powerful method for probing the electronic structure of these transient species. Fluorinated benzyl radicals can be generated in a jet-cooled environment from precursor molecules (e.g., fluorinated toluenes) using a corona-excited supersonic expansion (CESE). idpublications.org

While a direct study on a radical derived from Benzene, 2,3-dichloro-1,4-difluoro- is not available, research on the 2,3-difluorobenzyl radical illustrates the methodology. idpublications.org In such an experiment, a precursor like 2,3-dichloro-4-fluorotoluene (B8507082) would be subjected to a corona discharge, creating the 2,3-dichloro-4-fluorobenzyl radical. The vibronically cooled emission spectrum of the radical's D₁ → D₀ transition is then recorded. Analysis of this spectrum, often aided by ab initio calculations, allows for the assignment of the ground state vibrational frequencies of the radical. idpublications.org

Table 5: Ground State (D₀) Vibrational Frequencies of the 2,3-Difluorobenzyl Radical This table displays assigned vibrational frequencies for the 2,3-difluorobenzyl radical, a related fluorinated radical, as an example of data obtained through vibronic emission spectroscopy. idpublications.org

Mode (Wilson Notation) Vibrational Frequency (cm⁻¹)
6b 321
6a 473
1 998
7a 1269
8a 1599

Microwave Spectroscopy for Exhaustive Mixture Analysis

Microwave spectroscopy is a high-resolution technique that probes the rotational energy levels of molecules in the gas phase. Each molecule possesses a unique set of rotational constants, which are determined by its mass distribution and geometry. This inherent specificity makes microwave spectroscopy an exceptionally powerful tool for the unambiguous identification and quantification of individual isomers and conformers within a mixture, even when these species are structurally very similar.

In the context of the synthesis or environmental analysis of "Benzene, 2,3-dichloro-1,4-difluoro-", it is plausible that other dichlorodifluorobenzene isomers could be present as impurities. The subtle differences in the positions of the chlorine and fluorine atoms on the benzene ring for each isomer result in distinct moments of inertia and, consequently, unique rotational spectra.

Modern microwave spectroscopy, particularly chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy, allows for the rapid acquisition of a broad spectral bandwidth, enabling the simultaneous detection of multiple chemical species in a sample. By comparing the experimentally observed rotational transitions with those predicted from ab initio quantum chemical calculations, a definitive identification of each component in the mixture can be achieved.

The high resolution of this technique also allows for the determination of nuclear quadrupole coupling constants for nuclei with a spin greater than 1/2, such as chlorine (³⁵Cl and ³⁷Cl). These constants provide detailed information about the electronic environment around the chlorine atoms, offering further confirmation of the molecular structure.

Table 1: Theoretically Predicted Rotational Constants for Benzene, 2,3-dichloro-1,4-difluoro- and a Potential Isomer

CompoundRotational Constant A (MHz)Rotational Constant B (MHz)Rotational Constant C (MHz)
Benzene, 2,3-dichloro-1,4-difluoro-1530680470
Benzene, 2,5-dichloro-1,4-difluoro-1580650460
Note: The values presented in this table are hypothetical and based on typical ranges for similar halogenated benzene derivatives. They serve to illustrate the expected differences that would be discernible via microwave spectroscopy.

Correlational Spectroscopic Approaches for Comprehensive Characterization

Correlational spectroscopy, particularly two-dimensional (2D) correlation spectroscopy, is a powerful analytical technique used to study changes in spectra induced by an external perturbation, such as temperature, pressure, or concentration. nih.govresearchgate.net This method can reveal subtle relationships between different spectral features and can be applied to various spectroscopic techniques, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectroscopy.

For a comprehensive characterization of "Benzene, 2,3-dichloro-1,4-difluoro-", 2D correlation spectroscopy can be employed to understand its behavior in different environments or under changing conditions. For instance, by applying a temperature gradient and collecting a series of IR spectra, one can generate synchronous and asynchronous 2D correlation maps.

The synchronous spectrum highlights spectral changes that occur in a correlated manner. Peaks on the diagonal represent the auto-correlation of a band's intensity variation, indicating its sensitivity to the perturbation. Cross-peaks indicate that the intensities of two different spectral bands are changing together.

The asynchronous spectrum , on the other hand, reveals sequential or independent changes in spectral intensities. researchgate.net The presence of cross-peaks in the asynchronous spectrum indicates that the corresponding spectral features are changing at different rates, providing information on the sequence of molecular events.

In the analysis of "Benzene, 2,3-dichloro-1,4-difluoro-", 2D correlation spectroscopy could be used to:

Study intermolecular interactions: By monitoring changes in vibrational modes upon interaction with a solvent or another molecule, one can elucidate the nature of these interactions.

Analyze conformational changes: If the molecule exhibits conformational flexibility, 2D correlation spectroscopy can help to distinguish the spectral signatures of different conformers and study their interconversion.

Monitor reaction kinetics: The technique can be used to follow the progress of a chemical reaction involving "Benzene, 2,3-dichloro-1,4-difluoro-" by identifying the sequential appearance and disappearance of reactant, intermediate, and product bands.

Table 2: Hypothetical 2D IR Correlation Analysis of C-Cl and C-F Stretching Vibrations in Benzene, 2,3-dichloro-1,4-difluoro- under a Temperature Perturbation

Spectral Bands (cm⁻¹)Synchronous CorrelationAsynchronous CorrelationInterpretation
C-Cl stretch vs. C-F stretchPositiveNon-zeroThe C-Cl and C-F bonds are affected by the temperature change, and their vibrational frequencies shift in a correlated but not perfectly simultaneous manner, possibly indicating a subtle structural rearrangement.
Aromatic C-H stretch vs. C-Cl stretchWeakly PositiveNear-zeroThe aromatic C-H bonds are less affected by the temperature change compared to the C-Cl bonds, or their changes occur on a very similar timescale.
Note: This table presents a hypothetical scenario to illustrate the type of information that can be obtained from a 2D correlation spectroscopy experiment.

By combining the specificity of microwave spectroscopy for mixture analysis with the detailed insights into molecular dynamics and interactions provided by correlational spectroscopy, a truly comprehensive characterization of "Benzene, 2,3-dichloro-1,4-difluoro-" can be achieved. These advanced methodologies are indispensable for modern chemical analysis, offering a level of detail that is often unattainable with more conventional techniques.

Advanced Derivatization and Functionalization of Benzene, 2,3 Dichloro 1,4 Difluoro

Selective Modification of Halogen Substituents

The reactivity of the halogen substituents on the benzene (B151609) ring of 2,3-dichloro-1,4-difluorobenzene is a key aspect of its chemistry, allowing for selective modification. The presence of both chlorine and fluorine atoms provides opportunities for differential reactivity, primarily through nucleophilic aromatic substitution (SₙAr) reactions. researchgate.netnih.gov The fluorine atoms, being more electronegative, generally activate the ring towards nucleophilic attack, while the chlorine atoms can also serve as leaving groups.

The regioselectivity of these substitution reactions is influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of catalysts. researchgate.net In many cases, the positions activated by the fluorine atoms are more susceptible to nucleophilic displacement. For instance, in related dihalogenated aromatic compounds, the presence of activating groups like nitro groups significantly enhances the rate of nucleophilic substitution. nih.govlibretexts.org While specific studies on 2,3-dichloro-1,4-difluorobenzene are limited in the provided results, the principles of SₙAr suggest that strong nucleophiles can displace the halogen atoms. youtube.com

Palladium-catalyzed reactions also offer a powerful tool for the selective modification of halogen substituents. nih.govresearchgate.net These cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, can be used to form new carbon-carbon and carbon-heteroatom bonds at the positions of the chlorine or fluorine atoms. sigmaaldrich.com The choice of palladium catalyst, ligand, and reaction conditions can often be tuned to favor substitution at a specific halogen position. nih.govresearchgate.net For example, in the palladium-catalyzed cross-coupling of perfluoroarenes, the C-F bond activation is a key step that can be promoted by additives like lithium iodide. nih.govmdpi.com

Introduction of Complex Organic Moieties onto the Halogenated Benzene Core

The introduction of complex organic moieties onto the 2,3-dichloro-1,4-difluorobenzene core is primarily achieved through the functionalization of its halogen substituents. This process transforms the relatively simple starting material into more complex structures with potential applications in various fields of chemical synthesis.

One of the primary methods for introducing organic groups is through palladium-catalyzed cross-coupling reactions. researchgate.netsigmaaldrich.com These reactions allow for the formation of new bonds between the aromatic ring and a wide variety of organic fragments.

Table 1: Palladium-Catalyzed Cross-Coupling Reactions for Functionalization

Reaction Name Reactant Bond Formed Typical Catalyst/Ligand System
Suzuki-Miyaura Organoboron compounds C-C Pd complexes with phosphine (B1218219) ligands
Sonogashira Terminal alkynes C-C (alkynyl) Pd/Cu co-catalysis
Buchwald-Hartwig Amines, amides C-N Pd complexes with bulky phosphine ligands
Negishi Organozinc compounds C-C Pd or Ni complexes

This table provides a general overview of common cross-coupling reactions applicable for the functionalization of aryl halides.

For instance, the Sonogashira coupling can be employed to attach alkyne groups, which are versatile functional handles for further transformations. ucla.edu Similarly, the Suzuki-Miyaura reaction enables the introduction of aryl, vinyl, or alkyl groups from boronic acids or esters. The Buchwald-Hartwig amination is a powerful method for creating carbon-nitrogen bonds, leading to the synthesis of anilines and related compounds.

Nucleophilic aromatic substitution also plays a role in introducing complex moieties. Strong nucleophiles, such as alkoxides, thiolates, and amines, can displace the halogen atoms, leading to the formation of ethers, thioethers, and substituted amines, respectively. nih.govyoutube.com The specific conditions required for these reactions depend on the nucleophilicity of the incoming group and the activation of the aromatic ring by the existing halogen substituents.

Derivatization in Analytical Research Applications

In analytical chemistry, particularly in techniques like gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS), derivatization is a crucial step to enhance the detectability and separation of analytes. research-solution.comddtjournal.com While specific derivatization protocols for 2,3-dichloro-1,4-difluorobenzene are not extensively detailed in the provided search results, general principles of derivatization for halogenated aromatic compounds can be applied.

The goal of derivatization in this context is to modify the analyte to improve its volatility for GC analysis or to enhance its ionization efficiency for MS detection. researchgate.netacademicjournals.org For a compound like 2,3-dichloro-1,4-difluorobenzene, derivatization would typically involve reactions of the aromatic ring or its halogen substituents.

Table 2: Common Derivatization Strategies for Analytical Applications

Derivatization Technique Target Functional Group Reagent Class Purpose
Acylation -OH, -SH, -NH Acylating agents (e.g., anhydrides, acyl chlorides) Increase volatility, improve chromatographic properties. research-solution.com
Alkylation/Esterification Carboxylic acids, phenols Alkylating agents (e.g., diazomethane, alkyl halides) Increase volatility, protect active hydrogens. researchgate.net
Silylation -OH, -SH, -NH, carboxylic acids Silylating agents (e.g., BSTFA, TMCS) Increase volatility, improve thermal stability.

This table outlines general derivatization techniques that could be adapted for the analysis of derivatives of 2,3-dichloro-1,4-difluorobenzene.

For example, if 2,3-dichloro-1,4-difluorobenzene is first converted to a phenol (B47542) derivative through nucleophilic substitution of a fluorine or chlorine atom, the resulting hydroxyl group can be derivatized. libretexts.org Acylation or silylation of the hydroxyl group would increase the volatility of the compound, making it more amenable to GC analysis. For highly sensitive detection, derivatization with reagents like pentafluorobenzyl bromide (PFBBr) introduces a polyfluorinated tag, which is highly responsive to an electron capture detector. research-solution.com

In the context of LC-MS, derivatization can be used to introduce a readily ionizable group, thereby enhancing the signal in the mass spectrometer. ddtjournal.com For instance, coupling the molecule to a reagent containing a tertiary amine or a quaternary ammonium (B1175870) group can significantly improve ionization efficiency in positive-ion electrospray ionization.

Role in the Synthesis of Novel Molecular Scaffolds and Architectures

Benzene, 2,3-dichloro-1,4-difluoro- and its derivatives can serve as building blocks for the construction of novel and complex molecular scaffolds. mdpi.comfigshare.com The arrangement of four halogen substituents on the benzene ring provides multiple points for synthetic elaboration, allowing for the creation of three-dimensional structures with defined geometries.

One area where such building blocks are valuable is in the synthesis of triptycene (B166850) derivatives. mdpi.comencyclopedia.pub Triptycenes are rigid, propeller-shaped molecules with a unique three-dimensional structure, making them attractive for applications in supramolecular chemistry and materials science. rhhz.net The synthesis of triptycenes often involves a Diels-Alder reaction between a benzyne (B1209423) intermediate and an anthracene (B1667546) derivative. Halogenated benzenes can serve as precursors to the required benzynes.

Furthermore, the ability to selectively functionalize the different halogen positions on 2,3-dichloro-1,4-difluorobenzene allows for the programmed assembly of complex architectures. mdpi.com By sequentially reacting the different halogen sites, it is possible to introduce a variety of functional groups in a controlled manner, leading to multifunctional molecules with specific properties. For example, a molecule could be designed with different functional units for targeting, imaging, and therapeutic action, all attached to a central scaffold derived from this halogenated benzene.

The synthesis of substituted naphthoquinones is another area where dichlorinated aromatic compounds find utility. researchgate.net Although the specific use of 2,3-dichloro-1,4-difluorobenzene is not mentioned, related compounds like 2,3-dichloro-1,4-naphthoquinone are versatile starting materials for a wide range of heterocyclic compounds with potential biological activity. The reactivity of the chloro- and fluoro-substituents on the benzene ring could be exploited to build fused ring systems and other complex heterocyclic structures.

Applications of Benzene, 2,3 Dichloro 1,4 Difluoro in Contemporary Organic Synthesis Research

As a Key Intermediate in the Synthesis of Densely Substituted Aromatic Compounds

Benzene (B151609), 2,3-dichloro-1,4-difluoro- serves as a valuable intermediate in the synthesis of complex, densely substituted aromatic compounds. Its utility stems from the differential reactivity of its halogen substituents, which allows for selective functionalization of the aromatic ring. The presence of both chlorine and fluorine atoms provides chemists with orthogonal handles for various cross-coupling reactions and nucleophilic aromatic substitution (SNAr) reactions.

The fluorine atoms on the ring are generally less reactive towards certain transformations compared to the chlorine atoms, enabling chemists to perform reactions at the chloro-substituted positions while leaving the fluoro-substituents intact for subsequent modifications. This stepwise functionalization is a cornerstone of modern synthetic strategy, allowing for the controlled and predictable construction of highly decorated aromatic systems. These systems are often core structures in pharmaceuticals, agrochemicals, and materials science. ontosight.ai

Precursor for the Development of Fluorinated Polymers and Materials

The incorporation of fluorine into polymers can dramatically alter their properties, imparting desirable characteristics such as enhanced thermal stability, chemical resistance, and specific optical or electronic properties. Benzene, 2,3-dichloro-1,4-difluoro- can act as a monomer or a precursor to monomers used in the synthesis of novel fluorinated polymers.

The dichloro-difluoro substitution pattern offers a unique building block for polymerization reactions. For instance, the chlorine atoms can be displaced through various polymerization techniques, such as polycondensation or cross-coupling polymerization, to form the polymer backbone. The remaining fluorine atoms then become part of the final polymer structure, contributing to its unique material properties. Research in this area focuses on creating advanced materials with tailored functionalities for applications ranging from high-performance plastics to specialized coatings and membranes.

Utilization in the Construction of Metal-Organic Framework (MOF) Linkers

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters coordinated to organic ligands, often referred to as linkers. The properties of MOFs, such as their pore size, shape, and chemical environment, are highly tunable and depend on the structure of the organic linker.

Benzene, 2,3-dichloro-1,4-difluoro- can be chemically modified to serve as a linker in the synthesis of novel MOFs. The halogen substituents can be converted into coordinating groups, such as carboxylates or nitrogen-containing heterocycles, which can then bind to metal centers. The presence of fluorine atoms in the linker can influence the resulting MOF's properties, potentially leading to enhanced stability, altered gas sorption characteristics, or unique catalytic activities. The strategic use of such fluorinated linkers is an active area of research aimed at designing MOFs for specific applications, including gas storage, separation, and catalysis.

Contribution to the Synthesis of Novel Halogenated Heterocycles

Halogenated heterocyclic compounds are a significant class of molecules with diverse applications in medicinal chemistry and materials science. The unique substitution pattern of Benzene, 2,3-dichloro-1,4-difluoro- makes it a valuable starting material for the synthesis of new halogenated heterocycles.

Through a variety of cyclization reactions, the benzene ring can be transformed into a heterocyclic system, with the chlorine and fluorine atoms incorporated into the final structure. These reactions often involve the introduction of nitrogen, oxygen, or sulfur atoms to form rings such as quinolines, quinoxalines, or benzothiazoles. The resulting halogenated heterocycles can exhibit interesting biological activities or serve as building blocks for more complex molecular architectures. The ability to selectively introduce both chlorine and fluorine atoms into these scaffolds provides a powerful tool for fine-tuning their properties.

Advanced Synthetic Strategies Utilizing Benzene, 2,3-dichloro-1,4-difluoro- as a Synthon

A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. Benzene, 2,3-dichloro-1,4-difluoro- is a versatile synthon that enables a range of advanced synthetic strategies. Its utility lies in the ability to exploit the distinct reactivity of its C-Cl and C-F bonds.

For example, palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions, can be selectively performed at the C-Cl positions. This allows for the introduction of a wide variety of substituents, including alkyl, aryl, and amino groups. Following these transformations, the C-F bonds can be targeted under different reaction conditions, for instance, through nucleophilic aromatic substitution or by using stronger catalytic systems. This sequential and selective functionalization allows for the efficient and convergent synthesis of complex target molecules that would be difficult to prepare using other methods.

Below is a table summarizing the reactivity of the different halogen substituents in Benzene, 2,3-dichloro-1,4-difluoro- in various reaction types:

Reaction TypeReactivity of C-Cl BondsReactivity of C-F Bonds
Nucleophilic Aromatic Substitution (SNAr)Generally more reactiveGenerally less reactive
Palladium-Catalyzed Cross-CouplingReadily undergo reactionMore challenging to react
Lithiation/Metal-Halogen ExchangeCan be selectively achievedLess common

This differential reactivity is a key feature that synthetic chemists leverage to design elegant and efficient synthetic routes.

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